![molecular formula C21H25N3O7S3 B2449657 (E)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941950-51-2](/img/structure/B2449657.png)
(E)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C21H25N3O7S3 and its molecular weight is 527.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide is a novel thiazole derivative that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, antifungal, and cytotoxic activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound is classified under thiazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H24N2O5S2
- Molecular Weight : 416.54 g/mol
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of thiazole derivatives against various pathogens. For instance, a study focusing on similar thiazole compounds indicated significant activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like ketoconazole .
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
2e | 1.23 | Candida parapsilosis |
2d | 1.50 | Candida albicans |
The presence of electronegative groups in the para position of the phenyl moiety was found to enhance antifungal activity significantly. This suggests that modifications to the chemical structure can lead to improved biological performance .
Cytotoxicity Analysis
Cytotoxicity studies were conducted using NIH/3T3 cell lines to evaluate the safety profile of the compound. The IC50 values for compounds derived from similar thiazole structures were assessed, revealing that:
Compound | IC50 (μM) | Cell Line |
---|---|---|
2d | 148.26 | NIH/3T3 |
2e | 187.66 | NIH/3T3 |
Doxorubicin | >1000 | NIH/3T3 |
These results indicate that the compounds exhibit selective toxicity towards fungal cells while maintaining a favorable safety profile against normal mammalian cells .
The mechanism of action for these thiazole derivatives appears to involve inhibition of key enzymes such as 14α-demethylase, which is crucial in sterol biosynthesis in fungi. Molecular docking studies have shown that these compounds effectively bind to the active site of CYP51, suggesting a competitive inhibition mechanism .
Case Studies and Research Findings
- Antifungal Efficacy : A series of synthesized thiazole derivatives were tested for antifungal activity using modified EUCAST protocols. Compounds with stronger electronegative substituents demonstrated enhanced efficacy against fungal strains, indicating a structure-activity relationship that could guide future drug design .
- In Silico Studies : Molecular modeling and docking studies provided insights into the binding affinities and interactions of these compounds with target enzymes, further validating their potential as antifungal agents .
Propiedades
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(4-methoxyphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O7S3/c1-30-12-11-24-18-10-9-17(34(22,28)29)14-19(18)32-21(24)23-20(25)4-3-13-33(26,27)16-7-5-15(31-2)6-8-16/h5-10,14H,3-4,11-13H2,1-2H3,(H2,22,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVCGZVTVWIRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.